2-Chloro-4-(3-methoxyphenoxy)pyridine
Description
2-Chloro-4-(3-methoxyphenoxy)pyridine is a halogenated pyridine derivative featuring a chloro substituent at the 2-position and a 3-methoxyphenoxy group at the 4-position. Chloropyridines are widely used in medicinal chemistry and agrochemicals due to their bioactivity and versatility as synthetic intermediates . The methoxyphenoxy group may enhance solubility and modulate electronic effects, influencing reactivity and biological interactions .
Properties
Molecular Formula |
C12H10ClNO2 |
|---|---|
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-chloro-4-(3-methoxyphenoxy)pyridine |
InChI |
InChI=1S/C12H10ClNO2/c1-15-9-3-2-4-10(7-9)16-11-5-6-14-12(13)8-11/h2-8H,1H3 |
InChI Key |
WYHUKLFKGRVQRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Chloro-Substituted Pyridines
Notes:
Antimicrobial Activity
- Derivatives of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine exhibit moderate to strong activity against E. coli and S. aureus, with MIC values ranging from 8–64 µg/mL . Nitro and bromo substituents enhance potency, likely due to electron-withdrawing effects .
Insecticidal Activity
- Compound 112 (2-chloro-4-(trifluoromethoxy)phenyl-substituted cyclopenta[c]pyridine) exhibits activity against Plutella xylostella comparable to cerbinal, a natural alkaloid . The chloro and trifluoromethoxy groups synergistically disrupt insect neuronal sodium channels .
Key Research Findings and Implications
Substituent-Driven Bioactivity: Chloro and methoxy/trifluoromethoxy groups are critical for target engagement. For example, the 3-methoxyphenoxy group in this compound may enhance π-π stacking with aromatic residues in enzymes .
Agrochemical vs. Pharmaceutical Utility : Trifluoromethoxy derivatives excel in insecticidal applications, while piperidine- or oxazole-containing analogs are prioritized in drug development .
Synthetic Flexibility : Chloropyridines serve as versatile intermediates for further functionalization, such as Suzuki couplings or nucleophilic substitutions, enabling rapid diversification .
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